molecular formula C21H20Cl2N2O4S2 B3648893 N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3648893
M. Wt: 499.4 g/mol
InChI Key: ZCOIJKHMWUJYJO-UHFFFAOYSA-N
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Description

The compound “N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine for their antibacterial properties .


Molecular Structure Analysis

The compound contains a sulfonamide group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenylamino group and a 2,4,6-trimethylbenzene group. The presence of these groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this is a sulfonamide derivative, it is likely to have properties similar to other sulfonamides, such as being solid at room temperature, having a high melting point, and being soluble in polar solvents .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. While specific safety data for this compound is not available, many sulfonamides are known to have potential side effects if ingested, including allergic reactions .

Properties

IUPAC Name

N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4S2/c1-13-10-14(2)21(15(3)11-13)31(28,29)24-17-5-7-18(8-6-17)30(26,27)25-20-9-4-16(22)12-19(20)23/h4-12,24-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOIJKHMWUJYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 3
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 4
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 5
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide

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